Coordination Geometry Control: 6-Coordinate vs. 5-Coordinate Cu(II) Complexes Compared to N,N-Diisopropyl Analogs
N,N'-Diisopropylethylenediamine demonstrates a critical structural differentiation when forming copper(II) complexes. X-ray crystal analysis reveals that the perchlorate complex with N,N'-diisopropylethylenediamine adopts a 6-coordinate geometry around the Cu(II) center. In contrast, the analogous complex with the less symmetric N,N-diisopropylethylenediamine ligand results in a 5-coordinate geometry [1]. This difference in coordination number is a direct consequence of the steric environment created by the symmetrical versus unsymmetrical placement of the isopropyl groups.
| Evidence Dimension | Coordination Geometry of Cu(II) Complex |
|---|---|
| Target Compound Data | 6-coordinate |
| Comparator Or Baseline | N,N-Diisopropylethylenediamine complex: 5-coordinate |
| Quantified Difference | Change in coordination number from 5 to 6 |
| Conditions | X-ray crystal analysis of [Cu(acac)(diam)]ClO4 complexes, where diam = N,N'-diisopropylethylenediamine vs. N,N-diisopropylethylenediamine. |
Why This Matters
For procurement, this evidence proves that the symmetrical N,N'-diisopropyl substitution pattern is not interchangeable; it dictates the fundamental coordination geometry of metal complexes, which in turn controls their stability, reactivity, and physical properties like solvatochromism.
- [1] Miyamae, H., et al. (1998). Solvatochromism and Structure of Acetylacetonatocopper(II) Complexes with N,N′-Dipropyl-, N,N,N′,N′-Tetrapropyl-, and N,N- and N,N′-Diisopropylethylenediamines. Bulletin of the Chemical Society of Japan, 71(11), 2621-2627. View Source
